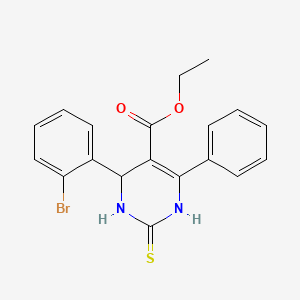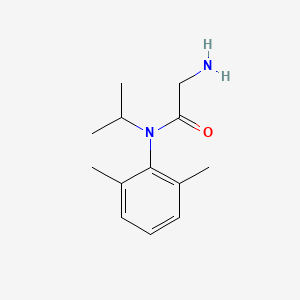![molecular formula C22H17N3O4 B2539805 ethyl 5-oxo-2-[(E)-2-(pyridin-3-ylamino)ethenyl]chromeno[2,3-b]pyridine-3-carboxylate CAS No. 303995-10-0](/img/structure/B2539805.png)
ethyl 5-oxo-2-[(E)-2-(pyridin-3-ylamino)ethenyl]chromeno[2,3-b]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 5-oxo-2-[2-(3-pyridinylamino)vinyl]-5H-chromeno[2,3-b]pyridine-3-carboxylate” is a complex chemical compound used in scientific research . It exhibits high perplexity due to its complex structure and offers burstiness with its diverse applications.
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups present. The compound contains a chromeno[2,3-b]pyridine core, which is a fused ring system containing a pyridine (a six-membered ring with one nitrogen atom) and a chromene (a fused ring system containing a benzene ring and a heterocyclic pyran ring). This core is substituted at various positions with an ethyl ester group, a vinyl group, and a pyridinylamino group .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For this compound, it has a molecular weight of 387.39, a predicted density of 1.369±0.06 g/cm3, and a predicted boiling point of 634.4±55.0 °C .
Applications De Recherche Scientifique
Heterocyclic Compounds in Drug Discovery and Material Science
Bioactive Heterocyclic Compounds : Compounds like 3-hydroxycoumarins, which share structural similarities with the query compound, are noted for their broad biological and pharmacological activities. They serve as precursors or active ingredients in pharmaceuticals, demonstrating potential in areas such as antimicrobial, anticoagulant, and anticancer applications (Yoda, 2020).
Catalysis and Synthetic Chemistry : The synthesis of complex heterocycles, such as pyrano[2,3-d]pyrimidines, involves the use of hybrid catalysts. These processes are crucial for developing new medicinal compounds with improved bioavailability and therapeutic effects (Parmar, Vala, & Patel, 2023). This underscores the role of innovative synthetic pathways in the creation of novel drugs.
Polymers and Material Science : The polymerization of alkylene oxides, including structures related to the ethyl group in the query compound, is significant in creating novel polymer architectures for medical and technological applications. These materials have applications ranging from drug delivery systems to bioconjugation techniques (Herzberger et al., 2016).
Intumescent Flame Retardants : Compounds like ammonium polyphosphate, when used in thermoplastic composites, demonstrate the potential of chemical additives in enhancing fire resistance while maintaining or improving mechanical properties of materials (Lim et al., 2016).
Orientations Futures
Given the promising in-vitro antimicrobial, anthelmintic activity, and cytotoxicity data, compounds like this may serve as viable lead compounds for the treatment of bacterial and parasitic infections. Therefore, they could help medicinal chemists design future chemotherapeutic agents to avoid rapid drug resistance .
Mécanisme D'action
Target of Action
Compounds containing the indole nucleus, which is similar to the pyridine nucleus in the compound, have been found to bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of cellular targets.
Mode of Action
It is known that compounds with similar structures can interact with their targets in a variety of ways, including binding to receptors, inhibiting enzymes, or modulating signal transduction pathways .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have a range of effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
ethyl 5-oxo-2-[(E)-2-(pyridin-3-ylamino)ethenyl]chromeno[2,3-b]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c1-2-28-22(27)16-12-17-20(26)15-7-3-4-8-19(15)29-21(17)25-18(16)9-11-24-14-6-5-10-23-13-14/h3-13,24H,2H2,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQROCJVFHFAKE-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)C=CNC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)/C=C/NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-carbamoylphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2539722.png)
![[3-(2-Methoxyethoxymethyl)phenyl]methanamine;hydrochloride](/img/structure/B2539723.png)
![3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2539726.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2539727.png)

![n-[2-(Thiophen-2-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2539730.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2539732.png)
![Methyl 2-[(2-ethyl-5-methylpyrazol-3-yl)amino]acetate](/img/structure/B2539733.png)



![N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-4-phenylbutanamide](/img/structure/B2539741.png)
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2539742.png)

